3-pyridinylmethyl N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamate
Overview
Description
3-pyridinylmethyl N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamate is a useful research compound. Its molecular formula is C19H15Cl2N3O3 and its molecular weight is 404.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
Synthesis of Heterocyclic Compounds : Research has led to the development of novel heterocyclic compounds incorporating pyridinyl and carbamate groups. These compounds are synthesized through methods such as the reaction of methyl N-{4-[2-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetyl]phenyl}carbamate with tosylmethyl isocyanide, indicating a robust approach for creating polyheterocyclic structures (Velikorodov et al., 2019).
Coordination Polymers and Metallomacrocycles : Studies have focused on the creation of coordination polymers and metallomacrocycles using bis(pyridylcarbamate) ligands. These structures exhibit diverse conformations and assembly patterns when combined with various metal ions and counteranions, showcasing the ligand's versatility and potential for constructing complex inorganic-organic hybrid materials (Xia et al., 2011).
Mechanistic Insights and Reactivity
Study on Pyridine-Derived N-Heterocyclic Carbenes : A computational study explored the properties and potential applications of pyridine-derived N-heterocyclic carbenes, offering insights into their stability, reactivity, and possible roles in catalysis and organic synthesis. The findings highlight the synthetic potential of these carbenes in designing novel organic compounds (Kassaee et al., 2009).
Lithiation Reactions : Research on the lithiation of N-(pyridin-3-ylmethyl)pivalamide and related derivatives revealed detailed mechanistic pathways for regioselective lithiation. These findings are crucial for the strategic functionalization of pyridine-based compounds, enabling the synthesis of a wide range of substituted derivatives with potential applications in medicinal chemistry and material science (Smith et al., 2013).
properties
IUPAC Name |
pyridin-3-ylmethyl N-[1-[(2,6-dichlorophenyl)methyl]-2-oxopyridin-3-yl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2N3O3/c20-15-5-1-6-16(21)14(15)11-24-9-3-7-17(18(24)25)23-19(26)27-12-13-4-2-8-22-10-13/h1-10H,11-12H2,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXUKMORIBCKNLM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C=CC=C(C2=O)NC(=O)OCC3=CN=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-pyridinylmethyl N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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